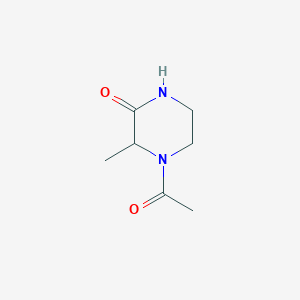

4-Acetyl-3-methylpiperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

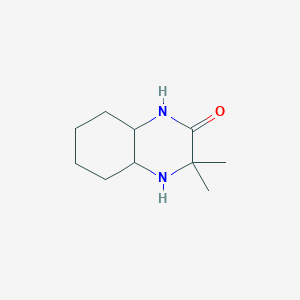

The synthesis of piperazine derivatives, which could include 4-Acetyl-3-methylpiperazin-2-one, has been reported to involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 4-Acetyl-3-methylpiperazin-2-one is C7H12N2O2, and it has a molecular weight of 156.18 g/mol.Wissenschaftliche Forschungsanwendungen

Antifungal Agents

4-Acetyl-3-methylpiperazin-2-one: has been utilized in the synthesis of cinnoline derivatives, which exhibit potential as antifungal agents . These compounds are synthesized through intramolecular cyclization, mediated by polyphosphoric acid (PPA), and have shown effectiveness against various fungal strains.

Antitumor Activity

The cinnoline derivatives, synthesized using 4-Acetyl-3-methylpiperazin-2-one , also demonstrate antitumor properties . Research indicates that these compounds can be effective in inhibiting the growth of certain cancer cell lines, making them valuable for cancer research.

Antibacterial Applications

In addition to antifungal and antitumor activities, these derivatives have been reported to possess antibacterial properties . This makes 4-Acetyl-3-methylpiperazin-2-one a key component in the development of new antibacterial drugs.

Anti-inflammatory Properties

The synthesized cinnoline derivatives from 4-Acetyl-3-methylpiperazin-2-one may also serve as anti-inflammatory agents . Their ability to reduce inflammation can be harnessed in the treatment of various inflammatory diseases.

Sedative and Anesthetizing Effects

Certain cinnoline compounds derived from 4-Acetyl-3-methylpiperazin-2-one have been found to exhibit sedative and anesthetizing activities . These effects are beneficial in the development of new anesthetics and sedatives for medical use.

Agrochemical Research

The chemical structure of 4-Acetyl-3-methylpiperazin-2-one allows for its application in agrochemical research . It can be used to create compounds with potential use as pesticides or herbicides, contributing to agricultural advancements.

Wirkmechanismus

Target of Action

It is known that piperazine-containing compounds often interact with various targets depending on their position in the molecule and the therapeutic class .

Mode of Action

Piperazine moieties are generally used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Pharmacokinetics

It is known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Eigenschaften

IUPAC Name |

4-acetyl-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKFJJTNCLFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525966 |

Source

|

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-methylpiperazin-2-one | |

CAS RN |

59701-95-0 |

Source

|

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)